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molecular formula Cr B080572 Chromium-51 CAS No. 14392-02-0

Chromium-51

Cat. No. B080572
M. Wt: 50.944765 g/mol
InChI Key: VYZAMTAEIAYCRO-BJUDXGSMSA-N
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Patent
US04036872

Procedure details

8N Jones'reagent [30 ml.; prepared by mixing chromium trioxide (8.0 g.), water (15 ml.) and concentrated sulphuric acid (7.5 ml.) and then dilution with water to 30 ml. volume] was added dropwise to a stirred solution of 1-chloro-2-hydroxy-3-propoxypropane (9.1 g.) in acetone (30 ml.) over a period of 30 minutes, keeping the reaction temperature at 20° C. The mixture was then stirred for 4 hours, and then sufficient water to dissolve the precipitated chromium salts was added. The mixture was extracted three times with diethyl ether and the ether extracts dried over sodium sulphate, concentrated under reduced pressure, redried, and reconcentrated to give crude 1-chloro-3-propoxyacetone (8.5 g.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.S(=O)(=O)(O)O.[Cl:7][CH2:8][CH:9]([OH:15])[CH2:10][O:11][CH2:12][CH2:13][CH3:14]>CC(C)=O.[O-2].[O-2].[O-2].[Cr+6].[Cr]>[Cl:7][CH2:8][C:9]([CH2:10][O:11][CH2:12][CH2:13][CH3:14])=[O:15] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
ClCC(COCCC)O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr]
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
7.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
8 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 20° C
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether extracts dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
redried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC(=O)COCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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